Batatasin II

Übersicht

Beschreibung

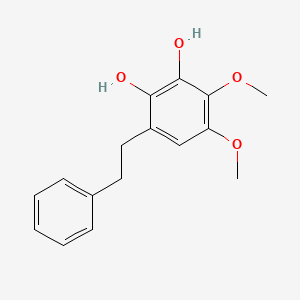

Batatasin II is a stilbenoid.

3,4-Dimethoxy-6-(2-phenylethyl)benzene-1,2-diol is a natural product found in Dioscorea oppositifolia, Dioscorea composita, and other organisms with data available.

Biologische Aktivität

Batatasin II is a compound derived from various species of yams, particularly the Chinese yam (Dioscorea opposita), and has garnered attention for its potential biological activities, particularly in the context of diabetes management and other health benefits. This article synthesizes current research findings on this compound, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a phenolic compound. Its structural features contribute to its biological activity, particularly its ability to interact with various biological targets.

1. Antidiabetic Properties

Recent studies have highlighted the inhibitory effects of this compound on α-glucosidase, an enzyme that plays a critical role in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial blood sugar levels, making this compound a candidate for antidiabetic therapies.

- Inhibition Studies : Research indicates that this compound exhibits significant α-glucosidase inhibitory activity. In particular, it has been shown to have an IC50 value comparable to that of acarbose, a standard antidiabetic drug. The mechanism of action is primarily noncompetitive inhibition, which allows it to effectively hinder enzyme activity without directly competing with the substrate .

2. Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. It has been reported to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.

- Mechanisms : The compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, although specific pathways remain under investigation .

3. Radical Scavenging Activity

The antioxidant capacity of this compound suggests that it can scavenge free radicals, thereby protecting cells from oxidative stress.

- Research Findings : Studies have shown that this compound can neutralize reactive oxygen species (ROS), contributing to its overall health benefits .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for developing more effective derivatives. Research indicates that:

- Hydroxyl Groups : The presence and position of hydroxyl groups on the phenolic ring significantly influence the compound's inhibitory potency against α-glucosidase. For instance, modifications at specific positions can enhance binding affinity and inhibitory activity .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Diabetes Management : In a clinical setting, subjects consuming yams rich in this compound showed improved glycemic control compared to those on a standard diet. This suggests a practical application for dietary interventions using yams as functional foods .

- Inflammation Reduction : A study involving animal models demonstrated that administration of this compound resulted in reduced markers of inflammation in tissues affected by chronic inflammatory conditions .

Comparative Analysis

| Compound | IC50 (mM) | Mechanism of Action | Biological Activity |

|---|---|---|---|

| This compound | 2.55 | Noncompetitive inhibition | Antidiabetic, Anti-inflammatory |

| Acarbose | 3.52 | Competitive inhibition | Antidiabetic |

Eigenschaften

IUPAC Name |

3,4-dimethoxy-6-(2-phenylethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-19-13-10-12(14(17)15(18)16(13)20-2)9-8-11-6-4-3-5-7-11/h3-7,10,17-18H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSITSYPUXRHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)CCC2=CC=CC=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901243929 | |

| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39354-56-8 | |

| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39354-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Batatasin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.